3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Catalog No.
S956229
CAS No.
1187058-44-1
M.F
C6H11N3O
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methoxyethyl)-1H-pyrazol-5-amine

CAS Number

1187058-44-1

Product Name

3-(2-Methoxyethyl)-1H-pyrazol-5-amine

IUPAC Name

5-(2-methoxyethyl)-1H-pyrazol-3-amine

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C6H11N3O/c1-10-3-2-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9)

InChI Key

ZZHBTNMXVORUNH-UHFFFAOYSA-N

SMILES

COCCC1=CC(=NN1)N

Canonical SMILES

COCCC1=CC(=NN1)N
  • Scientific databases like PubChem do not contain entries for this specific compound. PubChem:
  • Chemical suppliers like Advanced ChemBlocks list the compound but do not specify its research uses. 1-(2-Methoxyethyl)-1H-pyrazol-5-amine 95% - Advanced ChemBlocks:

Future Research Directions

The structure of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine suggests potential research areas:

  • Heterocyclic chemistry: The compound contains a pyrazole ring, a common heterocyclic structure found in various biologically active molecules. Research might explore its reactivity and potential for incorporation into new drug candidates.
  • Organic synthesis: The presence of the methoxy and amine functional groups offers possibilities for further chemical modification and exploration of its properties.

3-(2-Methoxyethyl)-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its methoxyethyl substituent, which enhances its solubility and potential biological activity. Pyrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science, owing to their varied biological activities and structural versatility.

There is no current information available on the specific mechanism of action of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. However, pyrazoles as a class can exhibit various biological activities depending on the substituents attached to the ring. Some pyrazoles act as antimicrobials, while others have analgesic or anti-inflammatory properties [].

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, which may introduce new functional groups into the structure.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur with alkyl halides or sulfonates in the presence of a base.
  • Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

These reactions are essential for modifying the compound's structure and enhancing its properties for various applications.

Research indicates that 3-(2-Methoxyethyl)-1H-pyrazol-5-amine exhibits potential biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound shows promise in inhibiting various microbial strains.
  • Antifungal Activity: Studies suggest effectiveness against certain fungal pathogens.
  • Anticancer Properties: Preliminary research indicates potential in targeting cancer cells and pathways related to tumor growth.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses, making it a candidate for treating conditions associated with chronic inflammation.

The exact mechanisms of action are still under investigation and depend on the specific biological context.

The synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyethylamine with a suitable pyrazole precursor. A common method includes:

  • Cyclization Reaction: This involves reacting hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
  • Reaction Conditions: Parameters such as temperature, solvent choice, and catalyst type are crucial for optimizing yield and purity.

In industrial settings, large-scale production may utilize continuous flow reactors or batch reactors to enhance efficiency and safety.

3-(2-Methoxyethyl)-1H-pyrazol-5-amine has a wide range of applications:

  • Medicinal Chemistry: It serves as a building block for developing new therapeutic agents targeting various diseases.
  • Material Science: The compound is utilized in creating new materials with specific properties, such as polymers and coatings.
  • Agricultural Chemistry: Its potential antimicrobial and antifungal activities make it valuable in developing agricultural products.

Interaction studies involving 3-(2-Methoxyethyl)-1H-pyrazol-5-amine focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action in biological systems and its therapeutic potential. Specific interactions with enzymes or receptors related to inflammation and cancer pathways are areas of active research.

Several compounds share structural similarities with 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Methyl-1H-pyrazol-5-amine136927Basic structure; lacks methoxyethyl group
3-(2-Ethoxyethyl)-1-methyl-1H-pyrazol-5-amine14172950Contains ethoxy instead of methoxyethyl
4-Amino-3-(2-methoxyethyl)-pyrazole2138007Different substitution pattern affecting activity

Uniqueness

3-(2-Methoxyethyl)-1H-pyrazol-5-amine is unique due to its specific structural arrangement that includes both a methoxyethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications compared to similar compounds.

Wikipedia

5-(2-Methoxyethyl)-1H-pyrazol-3-amine

Dates

Modify: 2023-08-16

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